molecular formula C11H19NO6S B2586570 (4R)-1-Boc-4-(methylsulfonyl)-L-proline CAS No. 1252640-76-8

(4R)-1-Boc-4-(methylsulfonyl)-L-proline

Cat. No.: B2586570
CAS No.: 1252640-76-8
M. Wt: 293.33
InChI Key: BCVKDKLIASJMTL-SFYZADRCSA-N
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Description

(4R)-1-Boc-4-(methylsulfonyl)-L-proline is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methylsulfonyl (-SO₂Me) substituent at the 4th position in the R-configuration. The methylsulfonyl group imparts strong electron-withdrawing properties and steric bulk, influencing reactivity, solubility, and biological interactions. This compound is pivotal in peptide synthesis and medicinal chemistry, where its functional groups modulate stability and binding specificity.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKDKLIASJMTL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-(methylsulfonyl)-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Methylsulfonyl Group: The protected proline is then reacted with a methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine to introduce the methylsulfonyl group at the 4-position.

Industrial Production Methods

Industrial production of (4R)-1-Boc-4-(methylsulfonyl)-L-proline follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated synthesis equipment, high-purity reagents, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-(methylsulfonyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the corresponding proline derivative.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Proline derivatives without the methylsulfonyl group.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

(4R)-1-Boc-4-(methylsulfonyl)-L-proline is primarily used in the synthesis of peptides. The Boc group protects the amino functionality during the coupling reactions, allowing for the formation of complex peptide structures. Its unique methylsulfonyl group can influence peptide conformation and stability, potentially enhancing biological activity.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Research indicates that modifications at the methylsulfonyl position can lead to variations in bioactivity, which is crucial for optimizing therapeutic agents . Its ability to mimic natural amino acids allows for its incorporation into proteins and enzymes, facilitating studies on enzyme mechanisms and protein-ligand interactions.

Studies have shown that (4R)-1-Boc-4-(methylsulfonyl)-L-proline can enhance interactions with biological targets, potentially increasing the efficacy of derived peptides . It has been investigated for its role in enhancing the stability and activity of various peptide-based therapeutics.

Case Study 1: Peptide Development

In a study examining peptide synthesis, researchers utilized (4R)-1-Boc-4-(methylsulfonyl)-L-proline as a key building block. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized without this compound, highlighting its importance in medicinal chemistry.

Case Study 2: Enzyme Interaction Studies

Another research project focused on enzyme-ligand interactions where this compound was incorporated into a model protein. The findings indicated that the methylsulfonyl group significantly influenced binding affinity and selectivity towards specific enzyme targets, paving the way for new therapeutic strategies.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-(methylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group and the methylsulfonyl group can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (4R)-1-Boc-4-(methylsulfonyl)-L-proline are best understood through comparison with analogous L-proline derivatives. Below, key distinctions are categorized by substituent type, electronic effects, and biological activity.

Substituent Effects on Reactivity and Binding

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological/Functional Notes References
(4R)-1-Boc-4-(methylsulfonyl)-L-proline Boc, -SO₂Me (4R) ~307.3 (calculated) Boc, sulfonyl, L-proline Electron-withdrawing group enhances stability; steric hindrance may limit enzyme binding.
(4R)-4-Fluoro-1-methyl-L-proline -F (4R), -Me (1) 163.16 Fluorine, methyl Fluorine increases lipophilicity and membrane permeability.
(4S)-1-Boc-4-(4-bromobenzyl)-L-proline Boc, -CH₂(4-BrPh) (4S) 384.3 Bromobenzyl, Boc Bulky aromatic substituent enhances hydrophobic interactions.
(4R)-4-Hydroxy-L-proline -OH (4R) 131.13 Hydroxyl Forms hydrogen bonds (e.g., with Arg33A in receptor binding).
(2S,4R)-4-Ethyl-L-proline -CH₂CH₃ (4R) 143.18 Alkyl chain Substrate for enzymes like LmbC; improves kinetic parameters (Km, kcat).

Key Observations:

  • This contrasts with fluorine, which enhances lipophilicity without significant electronic withdrawal .
  • Hydrogen Bonding : Unlike 4-hydroxy-L-proline, which forms hydrogen bonds with residues like Arg33A , the sulfonyl group may act as a hydrogen bond acceptor via its oxygen atoms, altering binding modes in biological targets.

Biological Activity

(4R)-1-Boc-4-(methylsulfonyl)-L-proline is a synthetic amino acid derivative notable for its unique methylsulfonyl group and its application in various biochemical and pharmaceutical research contexts. This compound is primarily studied for its potential biological activities, including enzyme inhibition and receptor binding, which may have implications for drug development.

  • Molecular Formula : C6H11NO2S
  • Molecular Weight : 161.22 g/mol
  • Structural Features : The presence of the methylsulfonyl group enhances the compound's reactivity and biological profile, differentiating it from other proline derivatives.

The biological activity of (4R)-1-Boc-4-(methylsulfonyl)-L-proline is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the Boc protecting group influences binding affinity and selectivity, allowing the compound to act as an inhibitor or modulator in various biochemical pathways.

Enzyme Inhibition

Research indicates that (4R)-1-Boc-4-(methylsulfonyl)-L-proline can inhibit specific enzymes involved in metabolic pathways. The compound's sulfonyl group is particularly effective in forming stable interactions with enzyme active sites, which can lead to significant reductions in enzymatic activity. For instance, studies have shown that it can inhibit serine proteases and other enzyme classes, making it a candidate for therapeutic applications.

Receptor Binding

The compound has also been explored for its ability to bind to various receptors. Its structural attributes allow it to engage in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand interactions. This property is particularly relevant in the context of drug design, where receptor modulation is a desired outcome .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (4R)-1-Boc-4-(methylsulfonyl)-L-proline:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited the activity of specific serine proteases, showcasing its potential as a therapeutic agent against diseases where these enzymes play a critical role.
  • Receptor Modulation :
    • Research involving dopamine receptors indicated that (4R)-1-Boc-4-(methylsulfonyl)-L-proline could modulate receptor activity, suggesting its potential use in neurological disorders .
  • Anticancer Potential :
    • In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Analogues

To better understand the unique properties of (4R)-1-Boc-4-(methylsulfonyl)-L-proline, a comparison with related compounds was conducted:

Compound NameStructural FeaturesUnique Properties
L-ProlineNaturally occurring amino acidInvolved in collagen synthesis
(S)-N-Boc-ProlineSimilar Boc protectionUsed in peptide synthesis
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidineLacks sulfonate groupDifferent biological activity profile

This table illustrates how the methylsulfonyl group confers distinct biological activities not found in its analogues, emphasizing the significance of structural modifications in drug design.

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